4,4-Difluoro-2-hexanone
Description
4,4-Difluoro-2-hexanone (CAS: 86154-55-4) is a fluorinated aliphatic ketone characterized by a six-carbon chain with two fluorine atoms at the 4-position and a ketone group at the 2-position. Fluorination at symmetric positions (4,4') enhances its electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing nature of fluorine atoms, which polarize the carbonyl group, increasing susceptibility to nucleophilic attack .
Properties
Molecular Formula |
C6H10F2O |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
4,4-difluorohexan-2-one |
InChI |
InChI=1S/C6H10F2O/c1-3-6(7,8)4-5(2)9/h3-4H2,1-2H3 |
InChI Key |
MRCMIUQTTVTYKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)C)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Difluoro-2-hexanone can be synthesized through several methods. One common approach involves the fluorination of hexanone derivatives. For example, the reaction of 2-hexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield 4,4-difluoro-2-hexanone . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 4,4-difluoro-2-hexanone may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced fluorinating agents can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-hexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluorohexanoic acid.
Reduction: Formation of difluorohexanol.
Substitution: Formation of various substituted hexanones depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoro-2-hexanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-difluoro-2-hexanone involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards certain biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between 4,4-Difluoro-2-hexanone and related compounds:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 4,4-Difluoro-2-hexanone | 86154-55-4 | C₆H₁₀F₂O | Ketone, Difluoro | Linear chain, F at C4, ketone at C2 |
| 4,4-Difluorocyclohexanone | 22515-18-0 | C₆H₈F₂O | Cyclic ketone, Difluoro | Six-membered ring, F at C4, ketone |
| 4,4'-Difluorodiphenylmethane | 457-68-1 | C₁₃H₁₀F₂ | Aromatic, Difluoro | Two benzene rings linked by CH₂, F at para positions |
| 4-Methyl-2-hexanol | 2313-61-3 | C₇H₁₆O | Alcohol | Linear chain, OH at C2, methyl at C4 |
Key Observations :
- Linear vs. Cyclic Backbones: 4,4-Difluoro-2-hexanone’s linear chain contrasts with 4,4-difluorocyclohexanone’s ring structure, leading to differences in steric hindrance and solubility. Cyclohexanone derivatives often exhibit higher boiling points due to increased molecular rigidity .
- Aromatic vs. Aliphatic Fluorination: 4,4'-Difluorodiphenylmethane contains aromatic fluorine atoms, which stabilize the molecule via resonance, unlike aliphatic fluorine in 4,4-Difluoro-2-hexanone. This affects applications in electronics and polymer chemistry .
- Functional Group Reactivity: The ketone group in 4,4-Difluoro-2-hexanone is more reactive toward nucleophiles (e.g., Grignard reagents) compared to the alcohol group in 4-methyl-2-hexanol, which undergoes oxidation or esterification .
Physicochemical Properties
- Boiling Point: Aliphatic ketones (e.g., 2-hexanone: 127°C) typically have lower boiling points than cyclohexanone derivatives (e.g., 4,4-difluorocyclohexanone: ~180°C) due to reduced molecular symmetry and weaker London forces in linear chains.
- Solubility: Fluorination increases hydrophobicity. 4,4-Difluoro-2-hexanone is likely less water-soluble than non-fluorinated analogs but more soluble than aromatic difluoro compounds like 4,4'-difluorodiphenylmethane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
